1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[(3-chloro-4-fluorophenoxy)methyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O3/c12-8-5-7(1-2-9(8)13)18-6-15-4-3-10(14-15)11(16)17/h1-5H,6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBKDZQBVWHPQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCN2C=CC(=N2)C(=O)O)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901164082 | |
| Record name | 1-[(3-Chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901164082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004193-08-1 | |
| Record name | 1-[(3-Chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004193-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3-Chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901164082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 3-chloro-4-fluorophenol with a suitable pyrazole derivative under basic conditions to form the phenoxy methyl intermediate. This intermediate is then subjected to further reactions to introduce the carboxylic acid group at the 3-position of the pyrazole ring. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as crystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that large quantities of the compound can be produced efficiently.
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes typical derivatization reactions. Esterification with alcohols (e.g., ethanol) under acidic or coupling conditions produces esters, while amidation occurs via reaction with amines or hydrazines.
These reactions are critical for modifying bioavailability and solubility in pharmaceutical applications .
Oxidation and Reduction
The pyrazole ring and benzyl group participate in redox reactions. Oxidation of precursor aldehydes to carboxylic acids (e.g., using KMnO₄) is a key synthesis step .
Example Pathway :
Reduction of the carboxylic acid to alcohols (via LiAlH₄) or alkanes (via decarboxylation) is less common but feasible under specific conditions .
Condensation Reactions
The carboxylic acid group reacts with amines or alcohols to form hydrazides, oxadiazoles, or chalcones.
Electrophilic Substitution
The pyrazole ring undergoes halogenation or nitration at the 4-position due to electron-withdrawing effects of the carboxylic acid group.
| Reaction | Reagents | Position | Product | Reference |
|---|---|---|---|---|
| Chlorination | Cl₂, FeCl₃ | C4 | 4-Chloro derivative | |
| Nitration | HNO₃, H₂SO₄ | C4 | 4-Nitro derivative |
Metal Complexation
The carboxylic acid and pyrazole nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or therapeutic properties .
Example :
(λmax = 420 nm).
Hydroxyalkylation (Friedel-Crafts Type)
The benzyl ether moiety participates in hydroxyalkylation with aromatic rings, forming extended conjugated systems .
Conditions :
-
Catalyst: BF₃·Et₂O
-
Substrate: Toluene derivatives
Key Research Findings
-
Structure-Activity Relationship : The 3-chloro-4-fluorophenoxy group enhances hydrophobic interactions in enzyme binding, as seen in xanthine oxidase inhibitors .
-
Thermal Stability : Decomposition occurs above 250°C, with CO₂ release from decarboxylation .
-
Biological Activity : Derivatives show inhibition of PDE3 (IC₅₀ = 0.24–16.42 μM) and xanthine oxidoreductase (Ki = 0.6 nM) .
Scientific Research Applications
1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the pyrazole ring and the phenoxy methyl group allows the compound to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related pyrazole-3-carboxylic acid derivatives, emphasizing substituent effects, synthesis, and applications.
Structural and Functional Insights
Substituent Effects on Reactivity: The target compound’s 3-chloro-4-fluorophenoxymethyl group introduces steric bulk and electron-withdrawing effects, likely increasing the carboxylic acid’s acidity compared to methoxy-substituted analogs (e.g., 1-(2,6-dimethoxyphenoxymethyl)-1H-pyrazole-3-carboxylic acid) . Trifluoromethyl groups (e.g., in ) enhance lipophilicity and metabolic stability, a feature absent in the target compound.
Synthetic Methods :
- Pyrazole-3-carboxylic acids are commonly synthesized via hydrolysis of methyl esters (e.g., compound 11b in , 80% yield) or coupling reactions (e.g., HDAC inhibitor conjugates in ). The target compound’s synthesis route is unspecified but may follow similar protocols.
Biological Activity: Compounds with sulfamoylphenyl () or dimethylhydrazono () groups exhibit marked biological activity (enzyme inhibition, antimicrobial effects). The target compound’s lack of such functional groups suggests a primary role as an intermediate rather than a bioactive molecule.
Physicochemical Properties :
- The cyclohepta[c]pyrazole derivative () demonstrates how ring fusion impacts molecular weight and solubility. The target compound’s simpler structure may offer advantages in synthetic scalability.
Biological Activity
1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Key Intermediates : The compound is synthesized through the reaction of 3-chloro-4-fluorobenzyl bromide with piperazine derivatives, followed by subsequent deprotection and condensation reactions with carboxylic acids or acyl chlorides .
- Yield and Purity : The synthetic route generally yields moderate to good purity levels, which can be optimized through various reaction conditions.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit promising antimicrobial properties. For instance, certain pyrazole derivatives have been shown to inhibit the growth of various bacterial strains effectively, suggesting that the introduction of halogenated phenyl groups enhances their activity .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory potential. In vitro assays measuring the inhibition of cyclooxygenase (COX) enzymes revealed that some derivatives significantly reduce the production of prostaglandins, indicating their potential as anti-inflammatory agents .
Table 1: IC50 Values for COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Compound C | 28.39 ± 0.03 | 23.8 ± 0.20 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups, such as chloro and fluoro substituents on the aromatic ring, significantly enhances the biological activity of pyrazole derivatives . The modification of substituents can lead to variations in potency and selectivity against specific biological targets.
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in treating inflammatory diseases:
- Study on Carrageenan-Induced Paw Edema : In this model, compounds demonstrated significant reductions in edema comparable to traditional anti-inflammatory drugs like indomethacin .
- COX Enzyme Inhibition : Compounds were tested against human COX enzymes, showing a marked decrease in COX-2 mRNA expression levels, which correlates with their anti-inflammatory efficacy .
Q & A
Q. What are the common synthetic routes for synthesizing 1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. A general procedure includes:
Intermediate Preparation : Reacting 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with 3-chloro-4-fluorophenol in the presence of a base (e.g., K₂CO₃) to form the phenoxymethyl intermediate .
Carboxylic Acid Formation : Hydrolysis of ester-protected intermediates (e.g., methyl or ethyl esters) using hydrochloric acid (HCl) under reflux conditions (e.g., 93–96°C for 17 hours) .
Purification : Isolation via recrystallization or column chromatography.
Q. Key Considerations :
- Optimize reaction time and temperature to avoid side products (e.g., over-hydrolysis).
- Use spectroscopic methods (NMR, IR) to confirm intermediate structures .
Q. How is this compound characterized structurally and analytically?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and substituent positioning, as demonstrated for analogous pyrazole-carboxylic acids (R factor = 0.072; data-to-parameter ratio = 14.3) .
- Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and carboxylic acid protons (broad δ ~12–13 ppm).
- IR : Confirm carboxylic acid C=O stretch (~1700 cm⁻¹) .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 325) .
Q. Reference Data :
| Technique | Key Peaks/Parameters | Application |
|---|---|---|
| X-ray | R factor ≤ 0.08 | Confirm crystal packing & geometry |
| ¹H NMR (DMSO-d₆) | δ 5.2–5.5 (CH₂O) | Phenoxymethyl linkage verification |
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., HCl gas) .
- First Aid :
- Skin Contact : Rinse with water for 15 minutes; seek medical advice if irritation persists.
- Ingestion : Rinse mouth and consult poison control .
Advanced Research Questions
Q. How can the coupling efficiency of 3-chloro-4-fluorophenol with pyrazole intermediates be optimized?
Methodological Answer:
- Catalyst Screening : Test bases (e.g., K₂CO₃ vs. Cs₂CO₃) to enhance nucleophilic substitution kinetics .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve phenoxide ion reactivity .
- Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation and adjust stoichiometry.
Case Study :
A similar coupling of 4-sulfamoylphenylpyrazole with p-tolyl groups achieved 85% yield using TFA-mediated deprotection .
Q. What is the role of the chlorophenoxy group in modulating biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- The 3-chloro-4-fluoro substituents enhance lipophilicity, improving membrane permeability .
- Comparative studies show that halogenated phenoxy groups increase binding affinity to targets like cyclooxygenase (COX) .
- Mechanistic Insight :
- In prostate cancer models, analogous pyrazole derivatives induced autophagy via mTOR/p70S6K inhibition .
Q. Experimental Design :
- Synthesize analogs with varying halogen substitutions (e.g., Cl vs. F) and test cytotoxicity in cell lines .
Q. How can contradictions in reported biological activities be resolved?
Methodological Answer:
- Meta-Analysis Framework :
- Standardize Assays : Compare studies using identical cell lines (e.g., PC-3 for prostate cancer) .
- Control Variables : Account for differences in solvent (DMSO concentration), exposure time, and dosing.
- Validate Targets : Use siRNA knockdown or CRISPR to confirm mechanism (e.g., autophagy vs. apoptosis) .
- Data Reproduibility :
- Replicate key findings in multiple labs with blinded protocols.
Example :
A pyrazole-carboxylic acid analog showed anti-proliferative activity in PC-3 cells (IC₅₀ = 12 μM) but not in DU145, highlighting cell-type specificity .
Q. What strategies are effective in designing bifunctional conjugates with this compound?
Methodological Answer:
- Linker Chemistry : Attach HDAC inhibitors via methylene or PEG linkers to enhance solubility and targeting .
- Conjugate Synthesis :
- Hydrolyze ester-protected pyrazole-carboxylic acids to free acids.
- Couple with amine-functionalized ligands using EDC/NHS chemistry .
- Biological Evaluation :
- Test dual inhibition (e.g., COX-2 and HDAC) in inflammation or cancer models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
